REACTION_CXSMILES
|
[H-].C(O[Al](OCC)OCC)C.[Li+].[Li].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([C:28]#[N:29])[CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]2)=[C:17](F)[CH:16]=1.[OH-].[Na+]>C(COC)OC.O.C(O)C>[Cl:14][C:15]1[CH:20]=[C:19]2[NH:29][CH2:28][C:21]3([CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]3)[C:18]2=[CH:17][CH:16]=1 |f:0.1.2,5.6,^1:12|
|
Name
|
lithium triethoxyaluminum hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C)O[Al](OCC)OCC.[Li+]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C1(CCN(CC1)C)C#N)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
is added over a 30 minute span
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After total addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washings with warm methylene chloride
|
Type
|
WASH
|
Details
|
is successively washed with waer
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
leaving a white crystalline solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from an acetone-pentane mixture
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=C1)NCC21CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |